N,N'-Ethylenebis(stearamide)

Description

Properties

IUPAC Name |

N-[2-(octadecanoylamino)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISUIUJZGSLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O2 | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026840 | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White waxy solid; [ICSC] Commercial product: White to light brown solid; [SIDS UNEP] White to light yellow powder; [Clariant MSDS], WAXY WHITE SOLID IN VARIOUS FORMS. | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

280 °C o.c. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.97 | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

110-30-5 | |

| Record name | Ethylenebis(stearamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastflow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedi(stearamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DISTEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603RP8TB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

HARD; HIGH MELTING POINT, 135-146 °C | |

| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N'-Ethylenebis(stearamide)

For Researchers, Scientists, and Drug Development Professionals

N,N'-Ethylenebis(stearamide), commonly abbreviated as EBS, is a synthetic waxy solid that serves a multitude of functions across various industries.[1] With the chemical formula (CH₂NHC(O)C₁₇H₃₅)₂, it is produced from the reaction of ethylenediamine and stearic acid.[1] Its structure, featuring two long aliphatic chains linked by a central diamide bridge, imparts unique physicochemical properties.[2][3] These properties make it a valuable excipient in pharmaceutical formulations and a high-performance additive in polymer processing, where it functions as a lubricant, release agent, and dispersant.[1][3][4] This guide provides an in-depth overview of the synthesis and comprehensive characterization of EBS.

Synthesis of N,N'-Ethylenebis(stearamide)

The predominant method for synthesizing EBS is the direct amidation reaction between stearic acid and ethylenediamine.[2] This process, a condensation reaction, involves heating the reactants to form the bis-amide and water as a byproduct. While the reaction can be performed without a catalyst, various catalysts can be employed to improve reaction rates and product purity.[5][6][7]

Reaction Scheme

2 CH₃(CH₂)₁₆COOH + H₂NCH₂CH₂NH₂ → [CH₂(NHC(O)(CH₂)₁₆CH₃)]₂ + 2 H₂O (Stearic Acid + Ethylenediamine → N,N'-Ethylenebis(stearamide) + Water)

Experimental Protocol: Direct Thermal Dehydration

This protocol outlines a common catalyst-free method for synthesizing EBS.[2][5]

-

Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add stearic acid.

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere, which helps prevent oxidation of ethylenediamine.[8]

-

Heating: Heat the stearic acid to a temperature range of 120-180°C until it is completely molten.[5]

-

Amine Addition: Slowly add ethylenediamine dropwise to the molten stearic acid while maintaining vigorous stirring. The molar ratio of stearic acid to ethylenediamine is typically controlled between 2:0.8 and 2:1.[5]

-

Reaction: After the addition is complete, maintain the reaction temperature (e.g., 160-200°C) for a period of 1 to 6 hours to drive the dehydration and amidation process to completion.[5][6]

-

Product Isolation and Purification:

-

Cool the reaction mixture. The crude EBS product will solidify.

-

The product can be purified by pouring the molten product into a beaker of cool deionized water with stirring, followed by crystallization, suction filtration, and drying to obtain a white solid product.[5] Alternatively, for higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[7]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N'-Ethylenebis(stearamide).

Characterization of N,N'-Ethylenebis(stearamide)

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized EBS. A combination of spectroscopic and thermal analysis techniques is typically employed.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the EBS molecule. The spectrum is characterized by strong absorptions corresponding to the secondary amide and the long aliphatic chains.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dried EBS powder directly onto the ATR crystal.[3]

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and consistent contact between the sample and the crystal.[3]

-

Spectrum Acquisition: Collect the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent such as isopropanol or acetone.[3]

Table 1: Characteristic FTIR Absorption Bands for EBS [3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide (-NH) | Strong |

| 2918 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong |

| 2850 | C-H Symmetric Stretch | Methylene (-CH₂) | Strong |

| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |

| ~1540 | N-H Bend (Amide II) | Amide (-NH) | Strong |

| ~1470 | C-H Scissoring Bend | Methylene (-CH₂) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9] A key challenge in the NMR analysis of EBS is its limited solubility in common deuterated solvents at room temperature.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent, though gentle heating may be necessary to achieve dissolution.[3] Other options include deuterated toluene or DMSO-d₆ at elevated temperatures.[3]

-

Sample Preparation: Dissolve 10-20 mg of EBS in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] If needed, warm the sample gently in a water bath to aid dissolution.

-

Filtration: Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any undissolved particulates.[3]

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable spectrometer. Longer acquisition times may be needed for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope and potential long relaxation times of the carbons.[3]

Table 2: Expected NMR Chemical Shifts for EBS (in CDCl₃)

| Nucleus | Group | Expected Chemical Shift (δ, ppm) |

| ¹H | -CH₃ (Terminal methyl) | ~0.88 (triplet) |

| ¹H | -(CH₂)₁₄- (Bulk methylene) | ~1.25 (broad singlet) |

| ¹H | -CH₂-CH₂-C=O (Methylene β to carbonyl) | ~1.62 (multiplet) |

| ¹H | -CH₂-C=O (Methylene α to carbonyl) | ~2.20 (triplet) |

| ¹H | -NH-CH₂-CH₂-NH- (Ethylene bridge) | ~3.40 (multiplet) |

| ¹H | -NH- (Amide proton) | ~5.5-6.5 (broad singlet) |

| ¹³C | -CH₃ (Terminal methyl) | ~14.1 |

| ¹³C | -(CH₂)₁₄- (Bulk methylene) | ~22.7 - 29.7 |

| ¹³C | -CH₂-CH₂-C=O (Methylene β to carbonyl) | ~25.6 |

| ¹³C | -CH₂-C=O (Methylene α to carbonyl) | ~36.5 |

| ¹³C | -NH-CH₂-CH₂-NH- (Ethylene bridge) | ~39.5 |

| ¹³C | -C=O (Amide carbonyl) | ~173.0 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[3]

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability, melting behavior, and decomposition kinetics of EBS.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points and crystalline transitions.[10] EBS is known to exhibit polymorphism, with at least two crystalline forms, α and β, which have distinct melting behaviors.[10][11] The thermal history of the sample significantly influences its crystalline form.[10]

-

β-crystalline form: Melts around 103°C.[10]

-

α-crystalline form: Melts around 68°C.[10]

-

Main Melting Point: A sharp, primary melting endotherm is typically observed between 141-148°C.[2][6][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal stability and decomposition profile.[12] The thermal decomposition of EBS in an inert (nitrogen) atmosphere typically occurs in two main stages.[12][13]

Experimental Protocol: TGA

-

Sample Preparation: Weigh a small, representative sample (5-20 mg) into an inert TGA crucible (e.g., alumina or platinum).[12]

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere and Flow Rate: Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600°C).[12][14]

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.[12]

Table 3: Thermal Decomposition Data for EBS in Nitrogen Atmosphere [12][13]

| Decomposition Stage | Temperature Range (K) | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) |

| First Stage | 519.15 - 723.15 | 78.41 | 2.188 × 10⁸ |

| Second Stage | 519.15 - 723.15 | 88.38 | 7.586 × 10⁸ |

Note: Kinetic parameters are calculated using methods like Flynn-Wall-Ozawa and Kissinger and can vary with experimental conditions.[13]

Characterization Workflow Diagram

Caption: Workflow for the characterization of N,N'-Ethylenebis(stearamide).

References

- 1. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]

- 2. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. CN102718985A - Synthesis method of N, N'-ethylene bis stearamide-containing environment-friendly composite lubricant - Google Patents [patents.google.com]

- 6. CN105348128A - Preparation method of ethylene bisstearamide - Google Patents [patents.google.com]

- 7. Synthetic process of ethylene bis stearamide with high yield - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis of Ethylene Bis-stearamide for Acrylonitrile-Butadiene-Styrene Polymer [jips.ippi.ac.ir]

- 9. learnedguys.com [learnedguys.com]

- 10. maplaboratory.net [maplaboratory.net]

- 11. Process for the interconversion of crystalline forms of ethylene bis-stearamide - Patent 0023088 [data.epo.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

N,N'-Ethylenebis(stearamide) (CAS No. 110-30-5): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax with the CAS number 110-30-5, is a versatile organic compound with a broad spectrum of applications in industrial and research settings. This technical guide provides an in-depth overview of the core research applications of EBS, focusing on its synthesis, physical and chemical properties, and its utility as a lubricant, dispersant, mold release agent, and its potential in drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in a research and development context.

Introduction

N,N'-Ethylenebis(stearamide), also known as Acrawax C, is a waxy, white to light yellow solid at room temperature.[1][2] It is synthesized from the reaction of stearic acid and ethylenediamine.[2] Its molecular structure, characterized by two long-chain fatty acid amides linked by an ethylene bridge, imparts unique properties that make it a valuable additive in numerous materials and formulations. This guide will explore the fundamental applications of EBS, providing researchers with the necessary information to leverage its properties in their work.

Physical and Chemical Properties

EBS is a non-toxic and odorless compound with good thermal stability.[2][3] It is insoluble in water and most organic solvents at room temperature but dissolves in hot chlorinated and aromatic hydrocarbons.[4] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of N,N'-Ethylenebis(stearamide)

| Property | Value | References |

| CAS Number | 110-30-5 | |

| Molecular Formula | C₃₈H₇₆N₂O₂ | |

| Molecular Weight | 593.02 g/mol | |

| Appearance | White to light yellow waxy solid (powder or beads) | [1][3] |

| Melting Point | 144-146 °C | |

| Flash Point | ~280-285 °C | [1][5] |

| Density | ~0.97-0.98 g/cm³ at 25 °C | [1][4] |

| Acid Number | < 12 mg KOH/g | [6] |

| Solubility | Insoluble in water; Soluble in hot chlorinated and aromatic solvents | [4] |

Synthesis of N,N'-Ethylenebis(stearamide)

The primary method for synthesizing EBS is the condensation reaction between stearic acid and ethylenediamine.[2] The reaction is typically carried out at elevated temperatures to drive off the water produced.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on typical laboratory synthesis procedures.[7][8]

Materials:

-

Stearic acid

-

Ethylenediamine

-

Nitrogen gas supply

-

Ethanol (for purification)

-

Reaction flask with a stirrer, condenser, and nitrogen inlet

-

Heating mantle

Procedure:

-

Charge the reaction flask with a 2:1 molar ratio of stearic acid to ethylenediamine.

-

Begin stirring and purge the system with nitrogen gas.

-

Heat the mixture to approximately 180-200°C.

-

Maintain the reaction at this temperature for 4-6 hours, allowing the water produced to be removed through the condenser.

-

After the reaction is complete, cool the mixture to about 160°C before pouring it into ethanol.

-

The EBS will precipitate out of the ethanol.

-

Filter the solid product and wash with additional ethanol.

-

Dry the purified N,N'-Ethylenebis(stearamide) in an oven.

Expected Yield: Yields for this reaction are typically high, often exceeding 90%.[9][10]

Research Applications

Lubricant in Polymer Processing

EBS is widely used as both an internal and external lubricant in the processing of various thermoplastic and thermosetting resins, including PVC, ABS, polystyrene, and polyolefins.[11] As an internal lubricant, it reduces the friction between polymer chains, thereby lowering the melt viscosity and improving flow.[12] As an external lubricant, it migrates to the surface of the polymer, reducing adhesion to processing equipment and acting as a release agent.[11]

Table 2: Typical Usage Levels of EBS as a Lubricant in Polymers

| Polymer | Concentration (wt%) | Application | Reference |

| PVC (Polyvinyl Chloride) | 0.5 - 1.5 | Extrusion, Injection Molding | |

| ABS (Acrylonitrile Butadiene Styrene) | 0.5 - 2.0 | Injection Molding | [5] |

| Polystyrene | 0.5 - 1.5 | Extrusion | |

| Polyolefins (PE, PP) | 0.5 - 1.5 | Film, Molding |

Experimental Protocol: Evaluation of Lubricating Effect on Polymer Melt Flow

This protocol outlines a method to quantify the effect of EBS on the melt flow properties of a polymer using a melt flow indexer.

Materials:

-

Polymer resin (e.g., PVC, ABS)

-

N,N'-Ethylenebis(stearamide) powder

-

Twin-screw extruder for compounding

-

Melt flow indexer

-

Analytical balance

Procedure:

-

Prepare polymer compounds with varying concentrations of EBS (e.g., 0%, 0.5%, 1.0%, 1.5% by weight) using a twin-screw extruder to ensure homogeneous dispersion.

-

Determine the Melt Flow Index (MFI) of each compound according to ASTM D1238 or ISO 1133 standards.

-

Preheat the melt flow indexer to the specified temperature for the polymer being tested.

-

Load a specified amount of the polymer compound into the barrel of the indexer.

-

After a specified preheating time, apply the designated weight to the piston.

-

Collect the extrudate for a set period.

-

Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.

-

Compare the MFI values of the compounds with and without EBS to quantify its lubricating effect. An increase in MFI indicates improved flow properties.

Dispersing Agent

EBS is an effective dispersing agent for pigments and fillers in polymer matrices.[11] Its amphiphilic nature, with polar amide groups and nonpolar fatty acid chains, allows it to wet the surface of inorganic fillers and pigments, improving their compatibility with the polymer matrix and leading to a more uniform dispersion.

Experimental Protocol: Assessment of Pigment Dispersion

This protocol describes a method to evaluate the dispersion of a pigment in a polymer matrix with and without EBS using microscopy.

Materials:

-

Polymer resin

-

Pigment (e.g., carbon black, titanium dioxide)

-

N,N'-Ethylenebis(stearamide)

-

Internal mixer or extruder for compounding

-

Compression molding press

-

Optical or electron microscope

-

Image analysis software

Procedure:

-

Prepare two masterbatches: one with the polymer and pigment, and another with the polymer, pigment, and a specified concentration of EBS (e.g., 1-2 wt%).

-

Ensure thorough mixing in an internal mixer or extruder.

-

Compression mold thin films of each masterbatch.

-

Examine the cross-sections of the films under a microscope at high magnification.

-

Capture multiple images from different areas of each sample.

-

Use image analysis software to quantify the size and distribution of pigment agglomerates.

-

Compare the average agglomerate size and distribution between the samples with and without EBS. A smaller average agglomerate size and more uniform distribution indicate better dispersion.

Powder Metallurgy

In powder metallurgy, EBS is used as a lubricant mixed with metal powders to reduce die-wall friction during compaction and to facilitate the ejection of the green compact.[1][5]

Experimental Protocol: Evaluating Lubricant Performance in Powder Compaction

Materials:

-

Metal powder (e.g., iron powder)

-

N,N'-Ethylenebis(stearamide)

-

Powder blender

-

Hydraulic press with a die set

-

Load cell to measure ejection force

Procedure:

-

Prepare blends of metal powder with varying amounts of EBS (e.g., 0.5, 0.75, 1.0 wt%).

-

Homogenize the blends in a powder blender.

-

Compact a specific weight of each blend in a die at a constant pressure to produce green compacts of a standard geometry.

-

Measure the force required to eject the green compact from the die.

-

A lower ejection force indicates better lubrication.

-

Optionally, measure the green density and green strength of the compacts to assess the effect of the lubricant on these properties.

Potential Applications in Drug Delivery

While not a primary application, the waxy, lipid-like nature of EBS suggests its potential use in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) and for controlled-release applications.[12] Its low toxicity is also a favorable characteristic.[3]

Conceptual Application: Formulation of EBS-based Solid Lipid Nanoparticles

This hypothetical protocol describes how EBS could be used to formulate SLNs for drug delivery.

Materials:

-

N,N'-Ethylenebis(stearamide) (as the solid lipid)

-

A model drug (hydrophobic)

-

A surfactant (e.g., Polysorbate 80)

-

Purified water

-

High-shear homogenizer or microfluidizer

Procedure:

-

Melt the EBS at a temperature above its melting point.

-

Dissolve the hydrophobic model drug in the molten EBS.

-

Separately, prepare an aqueous solution of the surfactant and heat it to the same temperature as the molten lipid.

-

Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

-

Homogenize the pre-emulsion using a high-shear homogenizer or a microfluidizer at a temperature above the lipid's melting point.

-

Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, and drug encapsulation efficiency.

Conclusion

N,N'-Ethylenebis(stearamide) is a highly versatile and commercially significant synthetic wax with well-established applications in the polymer and manufacturing industries. Its functions as a lubricant, dispersant, and release agent are critical for optimizing processing conditions and enhancing the properties of a wide range of materials. While its application in the pharmaceutical field is less explored, its physical and chemical properties suggest potential for use in advanced drug delivery systems. This guide provides a foundational understanding and practical protocols to encourage further research and application of this multifaceted compound.

References

- 1. China N,N’-Ethylenebis(stearamide) CAS 110-30-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]

- 3. EBS N N'-Ethylenebis(stearamide) CAS 110-30-5 - Buy N N'-Ethylenebis(stearamide), CAS 110-30-5, lubricant Product on BOSS CHEMICAL [bosschemical.com]

- 4. atamankimya.com [atamankimya.com]

- 5. N,N'-Ethylenebis(stearamide), EBS [greenchemintl.com]

- 6. atamankimya.com [atamankimya.com]

- 7. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]

- 8. N,N'-Ethylenebis(stearamide) CAS#: 110-30-5 [m.chemicalbook.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. CN102964266A - Synthetic process of ethylene bis stearamide with high yield - Google Patents [patents.google.com]

- 11. News - Brief analysis of Ethylene bis stearamide (EBS) [sanowax.com]

- 12. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]

"solubility of N,N'-Ethylenebis(stearamide) in organic solvents"

An In-depth Technical Guide to the Solubility of N,N'-Ethylenebis(stearamide) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Ethylenebis(stearamide), commonly known as EBS. EBS is a synthetic wax widely utilized across various industries, including plastics, adhesives, and coatings, as a lubricant, processing aid, and dispersing agent.[1][2] A thorough understanding of its solubility in organic solvents is crucial for its effective formulation and application.

Overview of N,N'-Ethylenebis(stearamide) Solubility

N,N'-Ethylenebis(stearamide) is a high-melting point, waxy solid that is largely insoluble in water and most organic solvents at ambient temperatures.[1][3] Its solubility is significantly influenced by temperature, with a marked increase in solubility observed at elevated temperatures, particularly in high-boiling point chlorinated and aromatic hydrocarbons.[3] The dissolution of amide waxes like EBS is also influenced by the presence of polar solvents, which can affect the gel structure formed upon cooling.[4]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for N,N'-Ethylenebis(stearamide) in a wide range of organic solvents is not extensively available in published literature. The following tables summarize the available qualitative and limited quantitative data.

Table 1: Qualitative Solubility of N,N'-Ethylenebis(stearamide) in Various Organic Solvents

| Solvent Class | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperatures |

| Aromatic Hydrocarbons | Xylene | Insoluble | Soluble[1] |

| Toluene | Insoluble | Soluble | |

| Chlorinated Hydrocarbons | Chloroform | Insoluble | Soluble[1] |

| Carbon Tetrachloride | Insoluble[3] | Soluble in hot solvent | |

| Alcohols | Ethanol | Insoluble[3] | Soluble at boiling point[5][6][7] |

| Butanol | Insoluble | Soluble[1] | |

| Ketones | Acetone | Insoluble[3] | Soluble at boiling point[5][6][7] |

| Water | Water | Insoluble[1][3] | Wettable above 80°C[3][8] |

Table 2: Quantitative Solubility of N,N'-Ethylenebis(stearamide)

| Solvent System | Temperature | Solubility |

| Chloroform/Methanol (90:10 v/v) | Not Specified | 0.80 g/L |

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of N,N'-Ethylenebis(stearamide) is crucial for its application in various formulations. A gravimetric method is a straightforward and accurate approach.[9][10][11]

Gravimetric Method for Determining Solubility

Objective: To determine the solubility of N,N'-Ethylenebis(stearamide) in a specific organic solvent at a given temperature.

Materials:

-

N,N'-Ethylenebis(stearamide) powder

-

Selected organic solvent

-

Thermostatically controlled shaker bath or magnetic stirrer with a hot plate

-

Analytical balance

-

Drying oven

-

Glass vials with screw caps

-

Filter papers (pore size suitable to retain the undissolved solid)

-

Funnel

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N,N'-Ethylenebis(stearamide) to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in the thermostatically controlled shaker bath or on the heated magnetic stirrer set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully filter the supernatant through a pre-wetted filter paper to remove any undissolved particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the N,N'-Ethylenebis(stearamide).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved N,N'-Ethylenebis(stearamide) by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in grams per 100 mL (g/100mL) or other desired units.

-

Referenced Standard: For a standardized approach to determining solvent extractables in waxy substances, ASTM D3235 - Standard Test Method for Solvent Extractables in Petroleum Waxes can be consulted as a relevant methodology.[12][13][14][15]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of N,N'-Ethylenebis(stearamide) solubility.

Caption: Gravimetric method for EBS solubility determination.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for N,N'-Ethylenebis(stearamide) depends on several factors beyond just solubility. The following diagram outlines a logical approach to solvent selection.

Caption: Decision workflow for selecting a suitable solvent for EBS.

Conclusion

The solubility of N,N'-Ethylenebis(stearamide) is a critical parameter for its effective use in various industrial applications. While it exhibits poor solubility in most organic solvents at room temperature, its solubility increases significantly with temperature, particularly in aromatic and chlorinated hydrocarbons. The limited availability of quantitative solubility data underscores the need for further experimental determination using standardized methods such as the gravimetric approach detailed in this guide. The provided workflows offer a systematic approach to both determining solubility and selecting an appropriate solvent based on application-specific requirements.

References

- 1. atamankimya.com [atamankimya.com]

- 2. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]

- 3. Ethylene Bis Stearamide-BELIKE Chemical Company Ltd. [belikechem.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. lookchem.com [lookchem.com]

- 6. N,N'-Ethylenebis(stearamide) CAS#: 110-30-5 [m.chemicalbook.com]

- 7. N,N'-Ethylenebis(stearamide) | 110-30-5 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmajournal.net [pharmajournal.net]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. "ASTM D3235:2023 - Solvent Extractables in Waxes" [bsbedge.com]

"thermal properties of N,N'-Ethylenebis(stearamide) DSC analysis"

An In-depth Technical Guide on the Thermal Properties of N,N'-Ethylenebis(stearamide) using DSC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax, is a multifunctional additive utilized across various industries, including plastics, coatings, and pharmaceuticals. Its efficacy as a lubricant, dispersing agent, and processing aid is intrinsically linked to its thermal properties. Differential Scanning Calorimetry (DSC) is a pivotal analytical technique for characterizing these properties, providing critical data on melting, crystallization, and polymorphic transitions. This guide offers a comprehensive overview of the DSC analysis of EBS, presenting quantitative data, detailed experimental protocols, and a logical framework for understanding its thermal behavior.

Thermal Properties of N,N'-Ethylenebis(stearamide)

The thermal behavior of EBS is characterized by distinct melting and crystallization events, which are influenced by its polymorphic nature. EBS can exist in different crystalline forms, primarily the alpha (α) and beta (β) forms, each exhibiting unique thermal signatures in a DSC analysis. The heating and cooling history of the material significantly impacts which crystalline form is present and the corresponding transition temperatures observed.

Data Presentation

The following tables summarize the key thermal transition temperatures of N,N'-Ethylenebis(stearamide) as determined by DSC analysis. It is important to note that the observed temperatures can be influenced by experimental conditions such as heating and cooling rates.

Table 1: Melting Temperatures (Tm) of N,N'-Ethylenebis(stearamide) Polymorphs

| Crystalline Form | Heating Cycle | Melting Peak Temperature (°C) | Citation |

| α (alpha) | 2nd Heating Cycle | 68 | [1] |

| α (alpha) | - | 68 and 103 | |

| β (beta) | 1st Heating Cycle | 103 | [1] |

| β (beta) | - | 109 | |

| Main Melting Event | - | 148 | [1] |

Table 2: Crystallization and Enthalpy Data for N,N'-Ethylenebis(stearamide)

| Thermal Property | Symbol | Value | Units | Notes |

| Crystallization Temperature | Tc | Experimentally Dependent | °C | The temperature at which crystallization occurs upon cooling. This value is highly dependent on the cooling rate. |

| Enthalpy of Fusion | ΔHf | Experimentally Dependent | J/g | The amount of energy required to melt the material. This value is crucial for understanding the degree of crystallinity. |

Experimental Protocols for DSC Analysis

A standardized protocol is crucial for obtaining reproducible and comparable DSC data. The following outlines a general methodology for the thermal analysis of N,N'-Ethylenebis(stearamide).

Non-Isothermal DSC Analysis

This method is used to determine the melting and crystallization temperatures of EBS as a function of controlled heating and cooling.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the EBS sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC instrument.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature significantly above its final melting point (e.g., 180°C) at a controlled heating rate (e.g., 10°C/min). This step is to erase the prior thermal history of the sample.

-

Isothermal Hold: Hold the sample at the high temperature (e.g., 180°C) for a set period (e.g., 3-5 minutes) to ensure complete melting and thermal equilibrium.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected crystallization point (e.g., 25°C). The exothermic peak observed during this scan corresponds to the crystallization of EBS.

-

Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to above its melting point (e.g., 180°C). The endothermic peaks observed during this scan correspond to the melting of the crystalline forms of EBS that were formed during the controlled cooling.

-

-

Data Analysis:

-

From the cooling scan, determine the onset and peak temperatures of crystallization (Tc).

-

From the second heating scan, determine the onset and peak temperatures of melting (Tm) for any observed transitions.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peaks.

-

Mandatory Visualization

DSC Analysis Workflow for N,N'-Ethylenebis(stearamide)

The following diagram illustrates the logical workflow for conducting a DSC analysis of EBS, from initial sample preparation to final data interpretation.

References

"molecular structure and formula of N,N'-Ethylenebis(stearamide)"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax, is a multifaceted organic compound with significant applications across various industrial and research sectors. This guide provides an in-depth analysis of its molecular structure, chemical formula, and physicochemical properties. It also details a common experimental protocol for its synthesis and presents key quantitative data in a structured format for ease of reference.

Molecular Structure and Formula

N,N'-Ethylenebis(stearamide) is a bis-amide derived from the reaction of ethylenediamine with two equivalents of stearic acid.[1][2] This structure imparts both polar amide functionalities and long, non-polar hydrocarbon chains, resulting in its characteristic waxy nature and surface-active properties.

-

Chemical Name: N,N'-(Ethane-1,2-diyl)di(octadecanamide)[2]

-

Synonyms: Ethylene bis stearamide (EBS), N,N'-Distearoylethylenediamine, Acrawax C[1][3][4]

The molecule consists of a central ethylene diamine bridge linking two stearamide groups. Each stearamide group is composed of a C18 saturated fatty acid (stearic acid) attached to a nitrogen atom via an amide bond.

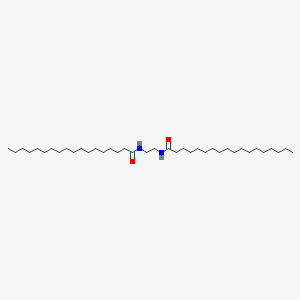

Caption: Molecular structure of N,N'-Ethylenebis(stearamide).

Physicochemical Properties

EBS is a hard, brittle, and waxy white to slightly yellow solid, often supplied as a powder, bead, or granular material.[1][6][9] It is non-toxic and has no adverse effects on the human body.[9] At room temperature, it is insoluble in water and most organic solvents but becomes soluble in hot chlorinated hydrocarbons and aromatic solvents.[1][9]

| Property | Value | Reference(s) |

| Appearance | White to off-white/slight yellow waxy solid, powder, beads | [6][9] |

| Melting Point | 144 - 146 °C | [1][10] |

| Flash Point | 280 - 285 °C | [1][10] |

| Density | 0.98 - 1.0 g/cm³ at 20-25 °C | [1][10] |

| Water Solubility | Insoluble | [1][3][9] |

| Acid Value | ≤7.0 mg KOH/g | [9] |

| Total Amine Value | ≤3.0 mg KOH/g | [9] |

Experimental Protocols: Synthesis

The primary industrial synthesis of N,N'-Ethylenebis(stearamide) involves the direct amidation of stearic acid with ethylenediamine.[1][11] This reaction is typically carried out at elevated temperatures to drive the dehydration and formation of the amide linkages.

Objective: To synthesize N,N'-Ethylenebis(stearamide) from stearic acid and ethylenediamine.

Materials:

-

Stearic Acid (2 moles)

-

Ethylenediamine (1 mole)

-

Catalyst (e.g., a composite of p-toluenesulfonic acid and phosphoric acid-based solid acids)[5]

-

Antioxidant (e.g., a complex of hindered phenols and phosphites)[5]

-

Inert gas (Nitrogen)

Procedure:

-

Charging the Reactor: Stearic acid and the antioxidant are added to a reaction vessel equipped with a stirrer and a nitrogen inlet.[5][12]

-

Inerting: The reactor is purged with nitrogen for several minutes while stirring to remove any residual air.[12]

-

Melting: The mixture is slowly heated to approximately 100-110 °C until the stearic acid is completely melted.[5][12]

-

Salt Formation: Ethylenediamine is added to the molten stearic acid, and the mixture is held at this temperature for about 1.5 to 2 hours to facilitate the initial salt-forming reaction.[5][12]

-

Catalyst Addition: The composite catalyst is then introduced into the reactor.[5]

-

Dehydration Reaction: The temperature is gradually increased to 180-200 °C.[5][10][12] This temperature is maintained for 4 to 6 hours under a continuous nitrogen purge to carry away the water produced during the dehydration reaction.[5][10][12]

-

Cooling and Discharge: After the reaction is complete, heating is stopped. The product is allowed to cool to approximately 160 °C before being discharged from the reactor.[5][10]

-

Characterization: The resulting N,N'-Ethylenebis(stearamide) product is characterized by methods such as Fourier Transform Infrared Spectroscopy (FTIR), melting point determination, and measurement of the total acid number to confirm purity and completeness of the reaction.[11]

Caption: Synthesis workflow for N,N'-Ethylenebis(stearamide).

Applications in Research and Development

The unique properties of EBS make it a valuable additive in numerous fields:

-

Polymer Processing: It is widely used as an internal and external lubricant, a release agent, and a dispersing agent for pigments and fillers in a variety of plastics, including PVC, ABS, and polyolefins.[1][9]

-

Drug Formulation: In drug delivery, EBS can be incorporated into formulations to control the release rate of active pharmaceutical ingredients.[3] Its amphiphilic nature makes it suitable for stabilizing nanoparticle and liposome structures.[3]

-

Coatings and Inks: It functions as an anti-blocking, slip, and water-repellent agent.[6] In powder coatings, it acts as a degassing agent.[1]

-

Material Science: EBS is used to improve the dispersion of nanotubes and other fillers within polymer matrices, enhancing the mechanical properties of the resulting composites.[1]

References

- 1. atamankimya.com [atamankimya.com]

- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]

- 3. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]

- 4. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]

- 5. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]

- 6. EBS N N'-Ethylenebis(stearamide) CAS 110-30-5 - Buy N N'-Ethylenebis(stearamide), CAS 110-30-5, lubricant Product on BOSS CHEMICAL [bosschemical.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. N,N -Ethylenebis(stearamide) beads, 840um 110-30-5 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. N,N'-Ethylenebis(stearamide) CAS#: 110-30-5 [m.chemicalbook.com]

- 11. Synthesis of Ethylene Bis-stearamide for Acrylonitrile-Butadiene-Styrene Polymer [jips.ippi.ac.ir]

- 12. CN105348128A - Preparation method of ethylene bisstearamide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to N,N'-Ethylenebis(stearamide) as a Synthetic Wax in Material Science

Introduction

N,N'-Ethylenebis(stearamide), commonly abbreviated as EBS, is a synthetic wax that holds a significant position in material science due to its versatile functionalities.[1][2] It is a hard and brittle, white to slightly yellow, high-melting-point wax, often supplied as a powder, bead, or fine granule.[1][3] Chemically, EBS is a bis-amide derived from the reaction of ethylenediamine and stearic acid, resulting in a molecule with the formula (CH₂NHC(O)C₁₇H₃₅)₂.[1] This unique structure, featuring two long fatty acid chains linked by a polar ethylene diamide bridge, imparts both hydrophobic and hydrophilic characteristics, enabling its wide range of applications.[4] In the realm of material science, EBS is primarily utilized as an internal and external lubricant, a dispersing agent for fillers and pigments, a mold release agent, and a slip and anti-blocking agent in the processing of a wide array of polymers and other materials.[5][6][7] Its low toxicity profile has also led to its approval in many countries for use in food packaging materials.[5][8]

Chemical Structure of N,N'-Ethylenebis(stearamide)

Caption: Chemical structure of N,N'-Ethylenebis(stearamide).

Synthesis and Physicochemical Properties

Industrial Synthesis

The primary industrial method for producing N,N'-Ethylenebis(stearamide) is the direct amidation reaction between stearic acid and ethylenediamine.[1] The process generally involves heating the reactants, often under an inert atmosphere like nitrogen to prevent oxidation, which can cause discoloration of the final product.[9][10] Water is produced as a byproduct and is removed to drive the reaction to completion. Catalysts, such as phosphoric acid and phosphorous acid, may be employed to increase the reaction rate.[10]

Caption: Generalized workflow for the synthesis of EBS.

Physicochemical Properties

EBS is characterized by its high melting point, thermal stability, and insolubility in most common solvents at room temperature.[3] It is, however, soluble in hot chlorinated hydrocarbons and aromatic solvents.[3] Its properties make it a highly effective processing aid in high-temperature applications.

Table 1: Key Physicochemical Properties of N,N'-Ethylenebis(stearamide)

| Property | Value | Reference(s) |

| Chemical Formula | C₃₈H₇₆N₂O₂ | [5] |

| Molecular Weight | 593.02 g/mol | [11][12] |

| CAS Number | 110-30-5 | [1] |

| Appearance | White to light yellow powder or beads | [1][5] |

| Melting Point | 141 - 146.5 °C | [2][3][7] |

| Flash Point | ~280 - 285 °C | [7][13] |

| Decomposition Temperature | ~260 °C | [14] |

| Density | ~0.97 - 0.98 g/cm³ (at 25 °C) | [7][15] |

| Acid Value | ≤ 7.0 mg KOH/g | [2][3] |

| Solubility | Insoluble in water and most organic solvents at room temperature. Soluble in hot chlorinated or aromatic hydrocarbons. | [3] |

Mechanisms of Action in Material Science

The efficacy of EBS stems from its dual functionality as both an internal and external lubricant, as well as its ability to act as a dispersing and anti-blocking agent.

Lubrication Mechanism

EBS reduces friction during polymer processing through two primary mechanisms:

-

Internal Lubrication: At processing temperatures, EBS can melt and become compatible with the polymer melt. Its molecules position themselves between polymer chains, reducing intermolecular friction and, consequently, the melt viscosity.[4][16] This enhances the flowability of the polymer, allowing for lower processing temperatures and energy consumption.[4][6]

-

External Lubrication: Due to its limited compatibility with some polymers, a portion of the EBS migrates to the surface of the melt.[4] This forms a lubricating layer between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruder barrels, molds).[4][6] This action reduces adhesion and facilitates mold release.[4]

Caption: Dual lubrication mechanisms of EBS in polymers.

Dispersion Mechanism

EBS is an effective dispersing agent for pigments and inorganic fillers (e.g., talc, calcium carbonate, nanotubes) within a polymer matrix.[17] The polar amide groups in the EBS molecule have an affinity for the surfaces of these solid particles, while the long, non-polar stearamide chains are compatible with the polymer matrix.[15] This dual affinity allows EBS to act as a bridge, wetting the surface of the filler, reducing interfacial tension, and preventing agglomeration, which leads to a more uniform dispersion.[7][16]

Applications and Performance Data

EBS is widely used across various sectors of the material science industry. Its primary applications are in plastics and rubber, but it also finds use in powder metallurgy, coatings, and adhesives.[5]

Table 2: Applications of EBS in Various Polymers and Typical Loading Levels

| Polymer Type | Typical Application(s) | Loading Level (%) | Reference(s) |

| Acrylonitrile Butadiene Styrene (ABS) | Internal/External Lubricant, Mold Release Agent | 0.5 - 1.5 | [3] |

| Polyvinyl Chloride (PVC) - Rigid | Internal/External Lubricant, Flow Promoter | 0.5 - 1.5 | [3] |

| Polystyrene (PS) | Lubricant, Anti-static Agent | 0.5 - 1.5 | |

| Polyolefins (PE, PP) | Slip Agent, Anti-blocking Agent, Dispersant for Masterbatches, Nucleating Agent | 0.3 - 5.0 | [3][7][17] |

| Polyamide (PA) | Lubricant, Nucleating Agent, Heat/Weather Resistance Improver | 0.5 - 1.0 | [6][7] |

| Polycarbonate (PC) | Lubricant, Mold Release Agent | 0.5 - 1.5 | |

| Thermoplastic Polyurethane (TPU) | Internal Mold Release Agent | 0.1 - 1.0 | [3] |

| Thermosetting Resins (Phenolic, Amino) | Lubricant, Gloss Enhancer | 0.5 - 1.5 | [3] |

Other Notable Applications:

-

Rubber Processing: Acts as a release agent and surface brightener, improving the surface finish of products like rubber pipes and mats.[3][4]

-

Powder Metallurgy: Used as a lubricant to reduce friction between metal particles and die walls during compaction, improving compressibility and ejection.[7][12]

-

Coatings and Inks: Functions as a slip agent, anti-blocking agent, and matting agent.[3][5] It can also improve water resistance and leveling properties.[11]

-

Adhesives: Prevents caking and sticking of adhesive granules during storage and can be used in hot-melt formulations.

-

Asphalt Modification: Lowers the viscosity and increases the softening point of asphalt, improving water and weather resistance.[6][11]

Experimental Protocols

Evaluating the effectiveness of EBS in a material formulation requires standardized testing. Below are methodologies for key experiments.

Protocol 1: Evaluation of Lubricity using Melt Flow Index (MFI)

Objective: To quantify the effect of EBS on the melt flow properties of a thermoplastic polymer, indicating its internal lubrication efficiency.

Apparatus:

-

Melt Flow Indexer (conforming to ASTM D1238 or ISO 1133)

-

Analytical Balance

-

Drying Oven

-

Polymer granules (e.g., ABS, PP) and EBS powder/beads

Methodology:

-

Material Preparation: Dry the polymer granules according to the manufacturer's specifications to remove moisture.

-

Compounding: Prepare several batches of the polymer with varying concentrations of EBS (e.g., 0%, 0.5%, 1.0%, 1.5% by weight). This can be done using a twin-screw extruder for thorough mixing, followed by pelletizing.

-

MFI Testing (Procedure A - Mass Measurement): a. Set the MFI tester to the standard temperature and load for the specific polymer being tested (e.g., for ABS: 220°C, 10 kg load). b. Load a specified amount of the compounded polymer (e.g., 5 grams) into the heated barrel of the indexer. c. Allow the material to preheat for a specified time (e.g., 6-8 minutes). d. Extrude the molten polymer through the standard die. e. After a steady flow is established, collect extrudate samples for a fixed period (e.g., 60 seconds). f. Weigh the collected samples accurately.

-

Calculation: The Melt Flow Index is calculated in grams per 10 minutes (g/10 min). MFI = (Mass of extrudate in grams / Collection time in seconds) * 600

-

Analysis: Compare the MFI values of the samples with different EBS concentrations. An increase in MFI with the addition of EBS indicates a reduction in melt viscosity and effective internal lubrication.[9]

Protocol 2: Assessment of Filler Dispersion using Microscopy

Objective: To visually assess the effect of EBS on the dispersion of an inorganic filler within a polymer matrix.

Apparatus:

-

Compounding equipment (e.g., twin-screw extruder)

-

Injection molding machine or compression press

-

Microtome

-

Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)

-

Sample coating unit (for SEM)

Methodology:

-

Sample Preparation: a. Prepare two compounds: one with the polymer and filler (e.g., 5% organo-montmorillonite), and another with the polymer, filler, and EBS (e.g., 1% EBS).[18] b. Use an appropriate molding technique (injection or compression) to create solid test specimens from each compound.

-

Microscopy Sample Preparation: a. For TEM, cryo-ultramicrotome thin sections (50-100 nm) from the specimens. b. For SEM, fracture the specimens (often after cooling in liquid nitrogen to ensure a brittle fracture) to expose the internal morphology. Coat the fracture surface with a conductive layer (e.g., gold or carbon).

-

Imaging: a. Examine the prepared sections/surfaces under the microscope at various magnifications. b. Capture images of representative areas for both the control (no EBS) and the EBS-containing samples.

-

Analysis: Compare the micrographs. In the control sample, filler particles may appear as large, dense agglomerates. In the sample containing EBS, a more uniform, homogeneous distribution of individual filler particles or smaller aggregates indicates effective dispersion.[18]

Caption: Workflow for key experimental protocols.

Conclusion

N,N'-Ethylenebis(stearamide) is a highly versatile and economically significant synthetic wax in material science. Its unique molecular structure enables it to function effectively as both an internal and external lubricant, a potent dispersing agent for pigments and fillers, and a reliable mold release and anti-blocking agent. These multifunctional capabilities lead to enhanced processability, reduced energy consumption, and improved surface finish and mechanical properties in a vast range of materials, particularly thermoplastics and thermosetting resins.[4][6] The continued development of new polymer composites and processing technologies ensures that EBS will remain a critical additive for researchers and engineers seeking to optimize material performance and production efficiency.

References

- 1. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]

- 2. Ethylene Bis-Stearamide (EBS) Beaded - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 3. Page loading... [guidechem.com]

- 4. News - Brief analysis of Ethylene bis stearamide (EBS) [sanowax.com]

- 5. EBS N N'-Ethylenebis(stearamide) CAS 110-30-5 - Buy N N'-Ethylenebis(stearamide), CAS 110-30-5, lubricant Product on BOSS CHEMICAL [bosschemical.com]

- 6. atamankimya.com [atamankimya.com]

- 7. atamankimya.com [atamankimya.com]

- 8. N,N'-Ethylenebis(stearamide), EBS [greenchemintl.com]

- 9. Synthesis of Ethylene Bis-stearamide for Acrylonitrile-Butadiene-Styrene Polymer [jips.ippi.ac.ir]

- 10. CN105348128A - Preparation method of ethylene bisstearamide - Google Patents [patents.google.com]

- 11. unilongindustry.com [unilongindustry.com]

- 12. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]

- 17. Ethylene Bis Stearamide EBS as dispersant for masterbatch, Internal and External Lubricant, Pigment Stabilizer [industrial-additives.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FTIR and NMR Analysis of N,N'-Ethylenebis(stearamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N,N'-Ethylenebis(stearamide) (EBS). This waxy, white solid is a versatile synthetic material used across various industries, including pharmaceuticals as a lubricant and in polymer processing.[1] Accurate spectroscopic analysis is crucial for quality control, formulation development, and understanding its molecular structure and purity.

Introduction to N,N'-Ethylenebis(stearamide)

N,N'-Ethylenebis(stearamide), also known as EBS, is a fatty acid bis-amide with the chemical formula C38H76N2O2.[2] It is synthesized from the reaction of stearic acid and ethylenediamine.[2] The molecule consists of two stearamide units linked by an ethylene bridge, giving it a long, non-polar aliphatic character combined with polar amide functionalities. This unique structure imparts properties such as high melting point, lubricity, and the ability to act as a dispersing agent.

Synthesis of N,N'-Ethylenebis(stearamide)

A common method for the synthesis of N,N'-Ethylenebis(stearamide) involves the direct amidation of stearic acid with ethylenediamine. The following protocol is a representative example:

Materials:

-

Stearic Acid

-

Ethylenediamine

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Charge a reaction flask with a specific quantity of stearic acid (e.g., 0.1 mol).

-

Heat the flask to 120°C under a nitrogen atmosphere to melt the stearic acid.

-

Once the stearic acid is completely melted and the system is stable, slowly add ethylenediamine dropwise (e.g., 0.05 mol) over a period of approximately 30 minutes.

-

After the addition is complete, continue the reaction at 120°C for 1 hour.

-

Slowly pour the hot reaction mixture into a beaker of cold deionized water while stirring.

-

The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with water, and dry to obtain N,N'-Ethylenebis(stearamide).

FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of EBS is characterized by distinct absorption bands corresponding to its amide and long-chain aliphatic components.[1]

Experimental Protocols for FTIR Analysis

Method 1: Attenuated Total Reflectance (ATR)

This is often the simplest method for analyzing solid samples.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of N,N'-Ethylenebis(stearamide) powder or solid onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.[1]

Method 2: Potassium Bromide (KBr) Pellet

This is a traditional method for solid sample analysis.

-

Sample Preparation: Grind 1-2 mg of N,N'-Ethylenebis(stearamide) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Quantitative FTIR Data

The following table summarizes the characteristic infrared absorption bands for N,N'-Ethylenebis(stearamide).[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide (-NH) | Strong |

| 2918 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong |

| 2850 | C-H Symmetric Stretch | Methylene (-CH₂) | Strong |

| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |

| ~1540 | N-H Bend (Amide II) | Amide (-NH) | Strong |

| ~1470 | C-H Scissoring Bend | Methylene (-CH₂) | Medium |

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and the electronic environment of the atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for the complete structural elucidation of N,N'-Ethylenebis(stearamide).

Experimental Protocol for NMR Analysis

A primary challenge in the NMR analysis of EBS is its limited solubility in common deuterated solvents at room temperature.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common solvent, though gentle heating may be required for dissolution. Other potential solvents include deuterated toluene or dimethyl sulfoxide (DMSO-d₆) at elevated temperatures.[1]

-

Sample Preparation:

-

Weigh approximately 10-20 mg of N,N'-Ethylenebis(stearamide) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

If necessary, gently warm the vial to aid dissolution.

-

Once dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument on the deuterated solvent signal.

-

-

Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary depending on the sample concentration.[1]

-

Quantitative ¹H NMR Data for N,N'-Ethylenebis(stearamide) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 - 6.2 | br s | 2H | -NH- |

| ~3.4 | m | 4H | -NH-CH₂-CH₂-NH- |

| ~2.2 | t | 4H | -CH₂-C=O |

| ~1.6 | m | 4H | -CH₂-CH₂-C=O |

| ~1.2-1.4 | br s | 56H | -(CH₂)₁₄- |

| ~0.88 | t | 6H | -CH₃ |

Note: Chemical shifts can be dependent on the solvent and concentration.[1]

Quantitative ¹³C NMR Data for N,N'-Ethylenebis(stearamide) in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -C=O |

| ~39 | -NH-CH₂- |

| ~36 | -CH₂-C=O |

| ~29-30 | -(CH₂)ₙ- |

| ~26 | -CH₂-CH₂-C=O |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Note: Specific peak assignments may require 2D NMR techniques for confirmation.

Visualization of Analytical Workflows and Structural Relationships

Experimental Workflow for FTIR and NMR Analysis

Caption: Experimental workflow for the analysis of N,N'-Ethylenebis(stearamide).

Logical Relationship between Spectral Data and Molecular Structure

Caption: Correlation of EBS molecular fragments with their spectral signals.

References

Methodological & Application

Application Notes: N,N'-Ethylenebis(stearamide) (EBS) as an Internal Lubricant in Polyvinyl Chloride (PVC)

1. Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its processing is challenging due to high melt viscosity and thermal sensitivity, which can lead to degradation at processing temperatures.[1] To overcome these challenges, additives such as lubricants are essential. N,N'-Ethylenebis(stearamide), commonly known as EBS, is a hard, brittle, white synthetic wax with a high melting point of approximately 144-146°C.[2] It is a multifunctional additive that serves as both an excellent internal and external lubricant in PVC processing.[2][3] As an internal lubricant, its primary role is to reduce the friction between polymer chains, thereby lowering melt viscosity and improving the flow characteristics of the PVC compound.[1][3]

2. Mechanism of Internal Lubrication

The efficacy of EBS as an internal lubricant stems from its unique molecular structure, which consists of two non-polar stearamide fatty acid chains linked by a polar ethylenebis(amide) group. During PVC processing, the molten polymer mass is subjected to heat and shear. The polar amide groups in the EBS molecule have an affinity for the polar PVC polymer chains, allowing the EBS molecules to be inserted between them.[3] This molecular intercalation increases the distance between the PVC chains, reducing the strong intermolecular van der Waals forces and chain entanglements that are responsible for high melt viscosity.[2][3] By reducing this internal friction, EBS facilitates easier movement of the polymer chains past one another, leading to a significant reduction in melt viscosity and improved processability.

Caption: Mechanism of EBS as an internal lubricant in PVC.

3. Effects on PVC Properties & Performance Data

The incorporation of EBS into PVC formulations has a measurable impact on rheological, mechanical, and aesthetic properties.

3.1. Rheological and Processing Properties

By reducing melt viscosity, EBS provides several processing advantages:

-

Improved Melt Flow: Enhanced flowability allows the PVC melt to fill intricate molds more easily and improves extrusion rates.[4]

-

Lower Processing Temperatures: The reduction in shear-induced heat allows processing equipment to be run at lower temperatures, saving energy and reducing the risk of thermal degradation.[3]

-

Enhanced Additive Dispersion: EBS acts as a dispersing agent, promoting the uniform distribution of pigments, fillers, and stabilizers throughout the polymer matrix.[2]

Table 1: Effect of EBS Concentration on Melt Flow Rate (MFR) Note: The following data is illustrative of the general effect of EBS on melt flow, derived from a study on a glass fiber-reinforced ABS/SAN composite system. The trend is applicable to PVC, but absolute values will vary based on the specific formulation.

| EBS Concentration (phr) | Melt Flow Rate (g/10 min) | Observation |

| 0.5 | 103.2 | Baseline flow improvement |

| 1.0 | 104.1 | Noticeable increase in flow |

| 1.5 | 104.8 | Continued improvement in flow |

| 2.0 | 105.2 | Significant increase in melt flow |

(Data adapted from a study by Patel et al. on composite systems, demonstrating the lubricating effect of EBS).[4]

3.2. Mechanical and Final Product Properties

The effect of EBS on mechanical properties can be complex and is highly dependent on its concentration and interaction with other additives.

-

Tensile and Flexural Properties: Some sources report that proper lubrication with EBS can lead to increased tensile strength due to improved processing and homogeneity.[2] However, excessive amounts can reduce mechanical strength by weakening the interfacial adhesion between polymer chains.

-

Impact Strength: EBS can improve impact strength by facilitating the uniform dispersion of impact modifiers and by forming a thin layer between PVC chains that can help dissipate impact energy.[3]

-